molecular formula C9H6BrF3N2O B12863913 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12863913
M. Wt: 295.06 g/mol
InChI Key: WMJAVEQJBQOIGB-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound that contains bromine, methoxy, and trifluoromethyl substituents on a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of the bromine, methoxy, and trifluoromethyl groups onto a benzimidazole scaffold. One common method involves the bromination of 5-methoxy-2-(trifluoromethyl)-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzimidazoles.

    Oxidation: Formation of methoxycarbonyl derivatives.

    Reduction: Formation of amino-substituted benzimidazoles.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Properties

Molecular Formula

C9H6BrF3N2O

Molecular Weight

295.06 g/mol

IUPAC Name

4-bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2O/c1-16-5-3-2-4-7(6(5)10)15-8(14-4)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

WMJAVEQJBQOIGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br

Origin of Product

United States

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